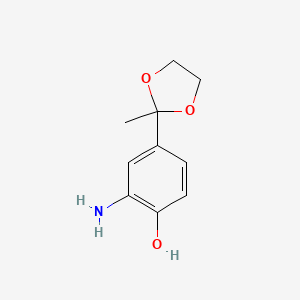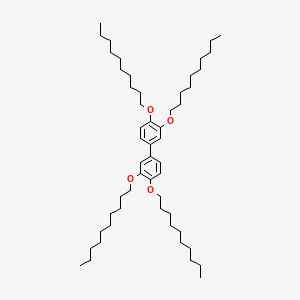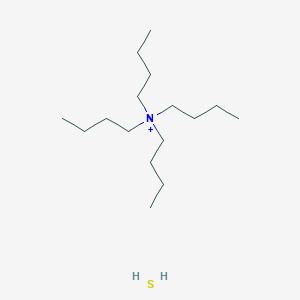
sulfane;tetrabutylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) is a chemical compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a butyl group attached to an ammonium ion, and a sulfide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) typically involves the reaction of tributylamine with butyl bromide in the presence of a sulfide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C}_4\text{H}_9\text{N}(\text{C}_4\text{H}_9)_3 + \text{C}_4\text{H}_9\text{Br} + \text{S}^{2-} \rightarrow \text{C}_4\text{H}_9\text{N}(\text{C}_4\text{H}_9)_3\text{S} ]
Industrial Production Methods
In industrial settings, the production of 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion exchange processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) involves its interaction with various molecular targets. The compound can act as a phase transfer catalyst, facilitating the transfer of ions and molecules across different phases. It can also interact with biological membranes, affecting ion transport and membrane stability.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1)
- 1-Butanaminium, N,N,N-tributyl-, fluoride (1:1)
- Tetra-n-butylammonium decatungstate
Uniqueness
1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) is unique due to its sulfide ion, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds. This uniqueness makes it valuable in specific applications such as phase transfer catalysis and membrane studies.
Properties
Molecular Formula |
C16H38NS+ |
|---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
sulfane;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1; |
InChI Key |
AMVCMHXBGWPOTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


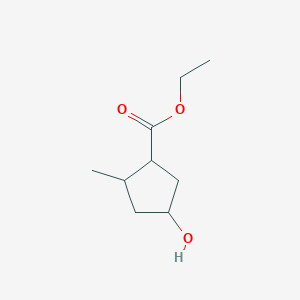
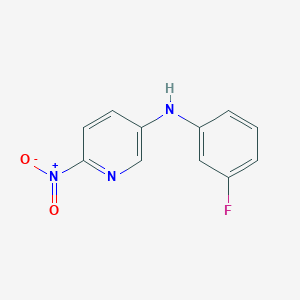
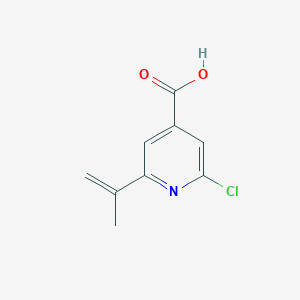

![N-(4-Chlorobenzyl)-2-(4-hydroxybutyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8513016.png)

![pyrido[2,3-b][1,5]benzothiazepin-5(6H)-one](/img/structure/B8513037.png)
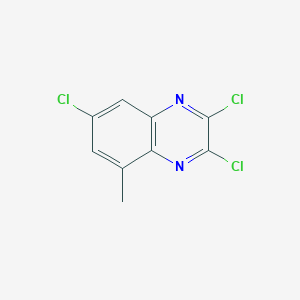
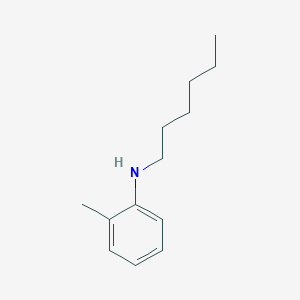
![4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde](/img/structure/B8513058.png)
![Methyl 2-[4-(benzyloxy)phenyl]-1-cyclohexyl-1H-benzimidazole-5-carboxylate](/img/structure/B8513061.png)
![[1-(3,4-Dimethoxyphenyl)-4-oxocyclohexyl]methyl acetate](/img/structure/B8513082.png)
